2-[1-(4-Propan-2-yloxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-Propan-2-yloxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azetidine ring, a pyridazinone core, and a pyridine moiety, making it an interesting subject for chemical and pharmaceutical studies.
Preparation Methods
The synthesis of 2-[1-(4-Propan-2-yloxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing these synthetic routes to enhance yield and reduce costs.
Chemical Reactions Analysis
2-[1-(4-Propan-2-yloxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[1-(4-Propan-2-yloxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-Propan-2-yloxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-[1-(4-Propan-2-yloxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one can be compared with other similar compounds, such as:
Indole derivatives: These compounds also have diverse biological activities and are used in various therapeutic applications.
Benzimidazole derivatives: These compounds are known for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[1-(4-propan-2-yloxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-15(2)29-19-5-3-17(4-6-19)22(28)25-13-18(14-25)26-21(27)8-7-20(24-26)16-9-11-23-12-10-16/h3-12,15,18H,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVGSLAMMLORQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.